(2-chloro-4-nitrophenyl)methanol

描述

Chemical Identity and Nomenclature

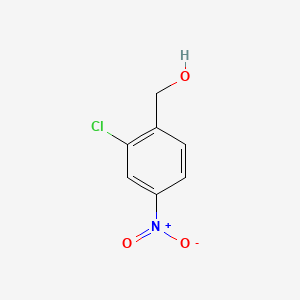

(2-Chloro-4-nitrophenyl)methanol is identified by the Chemical Abstracts Service (CAS) registry number 52301-88-9. Its molecular formula is C7H6ClNO3, corresponding to a molecular weight of 187.58 g/mol. The compound features a benzene ring with three substituents: a chlorine atom at the 2-position (ortho), a nitro group at the 4-position (para), and a hydroxymethyl group (CH2OH) at position 1 of the ring.

The structure can be represented using various notation systems to facilitate chemical communication and database searches. In the Simplified Molecular Input Line Entry System (SMILES) notation, the compound is denoted as C1=CC(=C(C=C1N+[O-])Cl)CO. Its International Chemical Identifier (InChI) Key, a standardized chemical identifier used for database indexing, is XHIXVZHYFBOAJT-UHFFFAOYSA-N.

This compound exhibits several physical properties that influence its behavior and applications in chemical synthesis and analysis. The compound has a flash point of 157.6±23.7 °C, a boiling point of 337.0±27.0 °C at 760 mmHg, and a density of approximately 1.5±0.1 g/cm³. Its LogP value (octanol-water partition coefficient) is 1.45, indicating moderate lipophilicity. These physical properties provide important information for handling, storage, and application in various chemical processes.

The table below summarizes the key physical and chemical properties of this compound:

Historical Context and Development

The historical development of this compound is linked to the broader evolution of halogenated nitroaromatic compounds in organic chemistry. While the search results do not provide specific information about its first synthesis or discovery, related compounds like 2-chloro-4-nitrophenol have been synthesized since at least the mid-20th century, as evidenced by patents dating back to 1953. The development of these related compounds provides context for understanding the evolution of synthetic methods that eventually led to this compound.

The synthesis methods for this compound have evolved significantly over time, reflecting advances in organic chemistry techniques and reagents. Current approaches often involve starting with simpler precursors like 2-chloro-4-nitrotoluene. One synthetic route documented in recent literature involves the bromination of 2-chloro-4-nitrotoluene using N-bromosuccinimide and dibenzoyl peroxide in tetrachloromethane at 80°C, followed by further transformations to obtain the desired alcohol. This represents an important synthetic pathway for obtaining the compound with good yield and purity.

Another approach for synthesizing related (2-nitrophenyl)methanol derivatives involves organometallic chemistry, particularly Grignard reactions. As described in a 2014 research paper, iodine-magnesium exchange reactions on appropriately substituted precursors, followed by addition to aldehydes, provide access to various (2-nitrophenyl)methanol derivatives. These methodologies highlight the sophisticated synthetic strategies developed to produce this compound and structurally related compounds.

The development of this compound and related compounds has been closely tied to their utility in pharmaceutical and agrochemical research, driving innovation in synthetic methodologies to produce these compounds more efficiently and with higher purity. The continuous improvement of synthetic routes demonstrates the ongoing importance of this compound class in chemical research and industrial applications.

Significance in Chemical Research and Industry

This compound serves as a versatile intermediate in various chemical applications, demonstrating significant value across multiple industries and research areas. Its unique structural features make it particularly useful for diverse synthetic transformations and functional applications.

In pharmaceutical development, this compound functions as a key intermediate in the synthesis of various medicinal compounds, particularly those with anti-inflammatory and analgesic properties. One notable application is in the synthetic pathway of Nintedanib, where related chloro-nitrophenyl derivatives serve as important precursors. The presence of both chloro and nitro groups on the aromatic ring, along with the hydroxymethyl functionality, provides multiple sites for chemical modifications, enabling the construction of complex pharmaceutical molecules with specific biological activities.

The compound also finds application in the agricultural sector, contributing to the development of herbicides and pesticides. Its reactive functional groups allow for incorporation into agrochemical structures designed to enhance crop protection against pests and diseases, contributing to agricultural productivity and food security through the creation of effective crop protection agents.

In analytical chemistry, this compound is utilized in chromatographic methods for the separation and identification of complex mixtures. For example, high-performance liquid chromatography methods have been developed specifically for the analysis of this compound, employing reverse-phase conditions with acetonitrile, water, and phosphoric acid as mobile phase components. The table below illustrates a typical chromatographic method for analyzing this compound:

| Parameter | Condition |

|---|---|

| Column Type | Reverse phase (RP) |

| Mobile Phase | Acetonitrile, water, phosphoric acid |

| Alternative for Mass Spectrometry Compatibility | Replace phosphoric acid with formic acid |

| Application | Analysis, impurity isolation, preparative separation |

| Additional Use | Suitable for pharmacokinetic studies |

The material science field benefits from this compound as well, where it contributes to the production of specialty polymers and coatings with enhanced durability and chemical resistance. The functional groups present in the molecule can participate in polymerization reactions or act as sites for further chemical modifications in polymer chemistry, leading to materials with improved properties for specific applications.

Biochemical research represents another domain where this compound proves valuable, particularly in studies related to enzyme inhibition and receptor binding. The compound's structure allows it to interact with biological targets, providing insights into biochemical pathways and potential drug interactions. These applications in biochemical research contribute to fundamental understanding of biological systems and may lead to new therapeutic approaches.

属性

IUPAC Name |

(2-chloro-4-nitrophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO3/c8-7-3-6(9(11)12)2-1-5(7)4-10/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHIXVZHYFBOAJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10200332 | |

| Record name | 2-Chloro-4-nitrobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10200332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52301-88-9 | |

| Record name | 2-Chloro-4-nitrobenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52301-88-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-nitrobenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052301889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-4-nitrobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10200332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-4-nitrobenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.554 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Step 1: Preparation of 2-chloro-N-(4-nitrophenyl)acetamide

- Starting material: p-nitroaniline (4-nitroaniline)

- Reagents: chloroacetyl chloride, toluene, acid-binding agents (e.g., sodium carbonate)

- Conditions:

- Mix p-nitroaniline with toluene and sodium carbonate solution.

- Slowly add chloroacetyl chloride at 15 ± 5 °C over 1-3 hours.

- Stir for an additional 1-4 hours at room temperature.

- Workup: Remove toluene by rotary evaporation, filter, and dry.

- Yield & Purity: Up to 93% yield with 98.3% HPLC purity.

This step forms 2-chloro-N-p-nitrophenylacetamide, which can be used directly for further reactions without purification.

Nitration of 4-chloro-2-methylphenol Derivatives Followed by Side Chain Modification

Another route involves the nitration of chloromethylphenol derivatives, followed by side chain functionalization to introduce the hydroxymethyl group.

- Starting material: 4-chloro-2-methylphenol

- Process:

- Formation of 4-chloro-2-methylphenyl methanesulfonate by reaction with methanesulfonyl chloride in pyridine.

- Nitration at the 5-position using a mixture of sulfuric and nitric acids at low temperature (~0 °C).

- Cleavage of the sulfonate group by acidic or alkaline hydrolysis to yield 4-chloro-2-methyl-5-nitrophenol.

- Relevance: While this process primarily yields nitrophenol derivatives, further oxidation or hydroxymethylation steps can convert the methyl group to a hydroxymethyl group, leading to this compound analogs.

Direct Nucleophilic Substitution on Chloronitrobenzene Derivatives

A classical approach in aromatic chemistry is the nucleophilic substitution of halogens by alkoxide or hydroxymethyl groups.

- Example: Reaction of 2,4-dinitrochlorobenzene with alcohols to form dinitrophenyl ethers.

- Conditions:

- Use of potassium carbonate as a base.

- Reaction in alcohol solvent at elevated temperatures (~60 °C).

- Product isolation: Precipitation by dilution with water, filtration, and drying.

- Yield: Up to 97% with high purity (>99%).

Although this example is for dinitrophenyl ethers, a similar nucleophilic substitution strategy can be adapted for introducing hydroxymethyl groups on 2-chloro-4-nitrophenyl rings by using suitable hydroxymethyl nucleophiles.

Summary Table of Preparation Methods

| Method No. | Starting Material | Key Reagents/Conditions | Intermediate/Product | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | p-nitroaniline | Chloroacetyl chloride, toluene, sodium carbonate, 15 °C | 2-chloro-N-p-nitrophenylacetamide | 93 | 98.3 | Followed by reduction to methanol |

| 1 (cont.) | 2-chloro-N-p-nitrophenylacetamide | Reduction step (catalytic or chemical) | This compound | Not specified | Not specified | Reduction step inferred, not detailed |

| 2 | 4-chloro-2-methylphenol | Methanesulfonyl chloride, pyridine, nitration (H2SO4/HNO3) | 4-chloro-2-methyl-5-nitrophenol | ~89 (sulfonate) | High | Further oxidation/hydroxymethylation needed |

| 3 | 2,4-dinitrochlorobenzene | Alcohol, K2CO3, 60 °C | 2,4-dinitrophenyl ethers | ~97 | >99 | Analogous nucleophilic substitution |

Research Findings and Notes

- The method involving chloroacetylation of p-nitroaniline followed by reduction is industrially favored due to mild conditions, high yield, and good purity.

- Nitration of sulfonate esters derived from chloromethylphenols provides regioselective introduction of nitro groups, which can be further transformed into hydroxymethyl derivatives.

- Nucleophilic aromatic substitution on chloronitrobenzene derivatives is a versatile method for introducing hydroxyl or alkoxy substituents, adaptable for methanol derivatives.

- Purification steps typically involve recrystallization from solvents like ethanol or mixtures such as methyl tert-butyl ether and methanol to achieve high purity.

- Analytical characterization includes HPLC purity, melting point determination, and NMR (e.g., ^1H NMR shifts consistent with aromatic protons and methylene/methyl groups), confirming product identity and quality.

化学反应分析

Types of Reactions: (2-chloro-4-nitrophenyl)methanol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Oxidation: The alcohol can be oxidized to 2-Chloro-4-nitrobenzaldehyde using oxidizing agents such as pyridinium chlorochromate in dichloromethane.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Pyridinium chlorochromate in dichloromethane.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Various nucleophiles under appropriate conditions.

Major Products:

Oxidation: 2-Chloro-4-nitrobenzaldehyde.

Reduction: 2-Chloro-4-aminobenzyl alcohol.

Substitution: Depending on the nucleophile used, different substituted products can be obtained.

科学研究应用

Pharmaceutical Development

Overview : (2-Chloro-4-nitrophenyl)methanol is utilized as an intermediate in the synthesis of several pharmaceutical compounds. Its role is particularly significant in developing anti-inflammatory and analgesic medications.

Case Study : Research has demonstrated that this compound can be transformed into bioactive derivatives that exhibit therapeutic effects. For instance, it serves as a precursor for synthesizing non-steroidal anti-inflammatory drugs (NSAIDs), which are crucial in pain management and inflammation reduction.

Agricultural Chemicals

Overview : This compound is also used in formulating agrochemicals, including herbicides and pesticides, enhancing crop protection against pests and diseases.

Data Table :

| Agrochemical Type | Application | Effectiveness |

|---|---|---|

| Herbicides | Weed control | High efficacy against broadleaf weeds |

| Pesticides | Insect control | Effective against various agricultural pests |

Case Study : In agricultural trials, formulations containing this compound showed significant reductions in pest populations, leading to improved crop yields.

Analytical Chemistry

Overview : Researchers employ this compound in analytical methods such as chromatography to separate and identify complex mixtures in environmental samples.

Case Study : A study highlighted the use of this compound in liquid chromatography-mass spectrometry (LC-MS) for detecting pollutants in water samples. The method demonstrated superior sensitivity and selectivity when using methanol as a mobile phase, achieving lower limits of quantification compared to other solvents .

Material Science

Overview : In material science, this compound contributes to the production of specialty polymers and coatings that exhibit enhanced durability and chemical resistance.

Data Table :

| Material Type | Properties Enhanced | Applications |

|---|---|---|

| Specialty Polymers | Chemical resistance | Coatings for industrial use |

| Coatings | Durability | Protective coatings for metals |

Biochemical Research

Overview : The compound is utilized in studies related to enzyme inhibition and receptor binding, aiding in understanding biochemical pathways and drug interactions.

Case Study : Research involving enzyme kinetics has shown that this compound acts as an effective substrate for flavin-dependent monooxygenases, influencing various metabolic pathways . This interaction is crucial for elucidating mechanisms of drug metabolism and toxicity.

作用机制

The mechanism of action of (2-chloro-4-nitrophenyl)methanol involves its interactions with various molecular targets. For example, in oxidation reactions, the alcohol group is converted to an aldehyde group through the transfer of electrons to the oxidizing agent. In reduction reactions, the nitro group is converted to an amino group through the addition of electrons from the reducing agent .

相似化合物的比较

Comparison with Structural Analogs

Positional Isomers

Positional isomers of (2-chloro-4-nitrophenyl)methanol, such as (2-chloro-6-nitrophenyl)methanol and (5-chloro-2-nitrophenyl)methanol, exhibit distinct physicochemical properties due to variations in substituent placement (Table 1). For example:

- Solubility : The 2-chloro-4-nitro isomer demonstrates moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to balanced electron-withdrawing effects of the nitro and chloro groups. In contrast, the 5-chloro-2-nitro isomer shows reduced solubility in water (<0.1 mg/mL at 25°C) owing to increased hydrophobicity .

- Reactivity: The 4-nitro group in this compound enhances electrophilic aromatic substitution reactivity compared to isomers with nitro groups at less activating positions .

Table 1: Key Properties of Positional Isomers

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Aqueous Solubility (mg/mL) |

|---|---|---|---|

| This compound | 202.59 | 137 (decomposes) | ~1.2 (DMF) |

| (2-Chloro-6-nitrophenyl)methanol | 202.59 | 145–148 | <0.5 (DMF) |

| (5-Chloro-2-nitrophenyl)methanol | 202.59 | 160–163 | <0.1 (Water) |

Functional Group Variants

Alcohol Derivatives

- 2-(2-Chloro-4-nitrophenyl)ethanol and 2-(2-Chloro-4-nitrophenyl)propan-2-ol feature extended alkyl chains, increasing lipophilicity (logP values ~2.5–3.0) compared to the parent compound (logP ~1.8). This enhances their permeability across biological membranes but reduces aqueous solubility .

- Crystallization Behavior: The propan-2-ol derivative forms unstable solvates under humid conditions, whereas the ethanol analog exhibits higher thermal stability (Tm ~150°C vs. ~137°C for the parent compound) .

Heterocyclic Derivatives

- [5-(2-Chloro-4-nitrophenyl)-furan-2-yl]-methanol incorporates a furan ring, increasing molecular weight (253.64 g/mol) and altering electronic properties. The furan oxygen enhances hydrogen-bonding capacity, leading to distinct crystal packing (e.g., monoclinic vs. triclinic systems) and improved UV absorption (λmax 353 nm in methanol) for optoelectronic applications .

Solvate and Hydrate Stability

This compound forms solvates with solvents like methanol and DMF, analogous to niclosamide solvates. Key findings include:

- Stability Order: Methanol solvates exhibit lower activation energy for desolvation (~45 kJ/mol) compared to DMF solvates (~60 kJ/mol), mirroring trends observed in niclosamide solvates .

- Aqueous Instability : Solvates rapidly transform to anhydrous forms in aqueous media, limiting their utility in formulations requiring prolonged solubility .

Table 2: Solvate Stability and Dissolution Rates

| Solvate | Desolvation Energy (kJ/mol) | Dissolution Rate (mg/cm²/min) |

|---|---|---|

| Methanol solvate | 45 ± 3 | 0.12 ± 0.02 |

| DMF solvate | 60 ± 4 | 0.08 ± 0.01 |

| Anhydrous form | N/A | 0.18 ± 0.03 |

Bioactive Derivatives

- Niclosamide Analog: The parent compound shares structural motifs with niclosamide [5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide], a clinically used anthelmintic. While niclosamide’s amide group confers tapeworm-specific activity, the methanol group in this compound lacks this bioactivity but serves as a precursor for prodrug synthesis .

- Enzymatic Substrates: Derivatives like 2-chloro-4-nitrophenyl-α-D-maltotrioside are utilized in α-amylase assays due to the chromogenic nitro group, highlighting the role of nitroaromatic intermediates in diagnostic applications .

生物活性

(2-Chloro-4-nitrophenyl)methanol is a compound that has garnered attention due to its potential biological activities, particularly in the context of antimicrobial properties, cytotoxic effects, and metabolic degradation pathways. This article compiles various research findings to provide an in-depth understanding of its biological activity.

- Molecular Formula : CHClNO

- Molecular Weight : 187.6 g/mol

- Purity : ≥98%

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, demonstrating its potential as an antibacterial agent.

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 25 µg/mL |

| Pseudomonas aeruginosa | 100 µg/mL |

The compound acts by inhibiting the penicillin-binding protein (PBP) enzyme, crucial for maintaining bacterial cell wall integrity. This inhibition leads to cell lysis and release of cytoplasmic contents, which can be measured spectrophotometrically through UV absorption at 260 nm .

Hemolytic Activity

In addition to its antibacterial properties, this compound has been evaluated for its hemolytic activity. The compound demonstrated varying degrees of hemolysis across different blood types.

Table 2: Hemolytic Activity Across Blood Types

| Blood Type | Concentration (µg/mL) | % Hemolysis |

|---|---|---|

| A | 1000 | 37-47% |

| B | 1000 | >80% |

| O | 1000 | 8% |

The results indicate that the highest hemolytic activity was observed in type B blood, while type O showed minimal hemolysis. This variation suggests that surface carbohydrates on red blood cells may influence the interaction with the compound .

Cytotoxicity and Genotoxicity

Cytotoxicity studies have shown that this compound exhibits low toxicity levels. In tests involving oral mucosa cells, normal cells were present in amounts greater than 80% across all tested concentrations. However, some nuclear alterations were noted, indicating potential genotoxic effects under certain conditions .

Table 3: Cytotoxic Effects on Oral Mucosa Cells

| Concentration (µg/mL) | Normal Cell Percentage (%) | Nuclear Alterations Observed |

|---|---|---|

| 50 | >80 | Karyolysis |

| 100 | >80 | Karyorrhexis |

Metabolic Pathways and Biodegradation

The degradation of this compound has been studied in various bacterial strains. For instance, Burkholderia sp. RKJ800 can degrade this compound via a hydroquinone pathway, showing promise for bioremediation purposes .

Table 4: Degradation Pathways Identified

| Bacterial Strain | Degradation Pathway |

|---|---|

| Burkholderia sp. RKJ800 | Hydroquinone pathway |

| Arthrobacter nitrophenolicus SJCon | Reductive dehalogenation leading to PNP |

This microbial degradation indicates a potential application in environmental cleanup efforts for contaminated sites.

常见问题

Q. What is an optimized synthetic route for (2-chloro-4-nitrophenyl)methanol with high yield?

Methodological Answer: A high-yield synthesis (95%) involves reducing methyl 2-chloro-4-nitrobenzoate using bis(2-methylpropyl)alumane in anhydrous dichloromethane at -78°C under nitrogen. Key steps include:

Q. Which analytical techniques are most effective for structural confirmation?

Methodological Answer:

- NMR Spectroscopy : Compare spectral data with structurally similar compounds. For example, sulfane derivatives (e.g., dodecyl(2-chloro-4-nitrophenyl)sulfane) show distinct aromatic proton signals in the δ 7.5–8.5 ppm range .

- Elemental Analysis : Validate purity via C/H/N ratios (e.g., deviations <0.3% indicate high purity) .

- Melting Point : Cross-reference with literature values using tools like SciFinder .

Q. How can researchers efficiently locate physicochemical data for this compound?

Methodological Answer: Use SciFinder’s Substance Detail function to access:

- Melting points, spectral data (e.g., IR, NMR), and synthesis references.

- Filter results by "Experimental Properties" and "Reaction Context" to prioritize peer-reviewed data .

Advanced Research Questions

Q. How to resolve contradictions in spectral data during characterization?

Methodological Answer:

- Multi-Technique Validation : Combine -NMR, -NMR, and high-resolution mass spectrometry (HRMS) to cross-verify assignments.

- Computational Aids : Use density functional theory (DFT) to simulate NMR spectra and compare with experimental data .

Q. What computational strategies predict the bioactivity of this compound derivatives?

Methodological Answer:

- Molecular Docking : Study interactions with biological targets (e.g., DNA) using software like AutoDock. For example, docking simulations of bis(2-chloro-4-nitrophenyl)piperazine showed binding affinities of -7.5 kcal/mol, suggesting antitumor potential .

- ADMET Prediction : Use tools like SwissADME to assess pharmacokinetic properties of derivatives .

Q. How is this compound utilized in synthesizing heterocyclic scaffolds?

Methodological Answer:

-

Benzoxazole Synthesis : React with hydrazine hydrate to form benzoxazole-hydrazides, which are precursors for antimicrobial agents. Example:

Reagent Solvent Conditions Product Hydrazine hydrate Ethanol Reflux, 18–20 hours 2-(2-Chloro-4-nitrophenyl)-1,3-benzoxazole-5-carbohydrazide

Q. What mechanistic insights exist for nitro-group reactivity in this compound?

Methodological Answer:

- Reduction Pathways : The nitro group can be selectively reduced to an amine using catalytic hydrogenation (Pd/C, H) or sodium borohydride. Steric and electronic effects from the chloro substituent influence reduction rates .

Q. How to assess ecological risks of this compound degradation products?

Methodological Answer:

- Chromatographic Tracking : Use HPLC/MS to identify intermediates like 2-chloro-4-nitroaniline, a known degradation product of niclosamide analogs. Compare toxicity profiles using ECOSAR .

Q. What challenges arise in crystallographic studies of this compound?

Methodological Answer:

Q. How to evaluate stability under varying storage conditions?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。